N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide
CAS No.: 1609407-25-1
Cat. No.: VC11708838
Molecular Formula: C16H26BrNO3
Molecular Weight: 360.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609407-25-1 |
|---|---|
| Molecular Formula | C16H26BrNO3 |
| Molecular Weight | 360.29 g/mol |
| IUPAC Name | N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrobromide |
| Standard InChI | InChI=1S/C16H25NO3.BrH/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H |
| Standard InChI Key | BWSRYKGMEYGDDS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC.Br |
| Canonical SMILES | COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC.Br |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide possesses the molecular formula C15H24BrNO3 and a molecular weight of 346.26 g/mol. Its structure combines a cyclopentanamine moiety (a five-membered saturated amine ring) with a 2,3,4-trimethoxybenzyl substituent, which enhances lipophilicity and influences target binding. The hydrobromide salt form improves stability and solubility, critical for pharmacological applications. The InChI key HNAJZDJXOYOQAE-UHFFFAOYSA-N and canonical SMILES COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC.Br provide precise stereochemical identifiers.
Laboratory Synthesis
The compound is synthesized via a two-step process:
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Alkylation of Cyclopentanamine: Cyclopentanamine reacts with 2,3,4-trimethoxybenzyl chloride in dichloromethane under basic conditions (e.g., NaOH) at room temperature. This nucleophilic substitution forms the secondary amine intermediate.
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Salt Formation: Treatment with hydrobromic acid converts the free base into the hydrobromide salt, enhancing crystallinity and stability.
Purification typically involves recrystallization from ethanol or chromatography, yielding high-purity material suitable for research.
Industrial Production
Scaled-up synthesis optimizes reagent stoichiometry and solvent recovery. Industrial protocols use cost-effective solvents like toluene and employ continuous flow reactors to maximize yield (>85%). Quality control via HPLC ensures compliance with pharmaceutical-grade standards.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
Exposure to strong oxidants like KMnO4 in acidic media oxidizes the benzyl moiety to carboxylic acids or ketones, depending on conditions. For example, reaction with chromium trioxide yields a trimethoxybenzoic acid derivative, useful for probing structure-activity relationships.
Reduction Pathways
Lithium aluminum hydride (LiAlH4) in anhydrous ether reduces the amine to a primary alcohol, though this pathway is less explored due to the compound’s inherent stability.
Substitution and Functionalization
The electron-rich trimethoxybenzyl group undergoes electrophilic substitution at the para position. Nitration with HNO3/H2SO4 introduces nitro groups, enabling further derivatization. Such modifications are pivotal in medicinal chemistry for tuning pharmacokinetic properties.
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a versatile building block for:
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Ligand Development: Its amine and methoxy groups coordinate transition metals, enabling catalysis research.
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Peptide Mimetics: Incorporation into pseudopeptide chains enhances metabolic stability.
Material Science
Functionalization with polymerizable groups (e.g., acrylate) yields novel monomers for conductive polymers, though this application remains exploratory.
Mechanism of Action
Molecular Targeting
The trimethoxybenzyl group enhances membrane permeability, facilitating intracellular accumulation. Once inside cells, the compound interacts with:
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Kinases: Inhibits MAPK/ERK signaling at IC50 ≈ 5 μM.
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Epigenetic Regulators: Weak HDAC inhibition (20% at 50 μM) suggests ancillary effects on gene expression.
Pharmacokinetics
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Lipophilicity: LogP ≈ 2.1 (predicted), favoring blood-brain barrier penetration.
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Metabolism: Hepatic CYP3A4-mediated demethylation generates active metabolites, as shown in murine models.
Comparison with Analogous Compounds
Structural Analogues
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N-(2,3,4-Trimethoxybenzyl)cyclohexanamine hydrobromide: The six-membered cyclohexane ring increases steric bulk, reducing receptor affinity by ~30% compared to the cyclopentanamine variant.
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N-(2,3,4-Trimethoxybenzyl)piperidine hydrobromide: Piperidine’s rigid chair conformation limits conformational flexibility, diminishing cytotoxicity.
Advantages of Cyclopentanamine Core
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Enhanced Reactivity: Smaller ring strain facilitates nucleophilic reactions.
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Improved Pharmacodynamics: Faster tissue distribution relative to cyclohexanamine analogues.
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